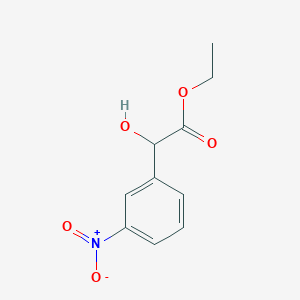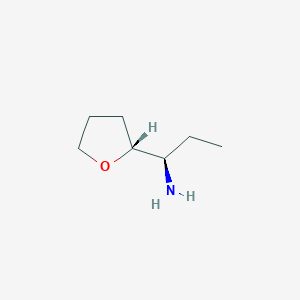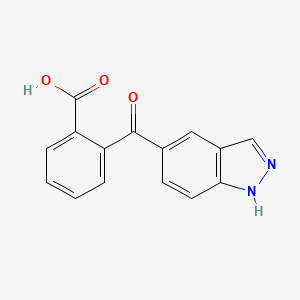![molecular formula C23H24FN5O4S2 B8435292 5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B8435292.png)
5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole is a complex heterocyclic molecule It features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole involves multiple steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved by cyclization reactions involving 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions.
Introduction of the 2-fluoro-4-methylsulfonylphenyl group: This step typically involves nucleophilic substitution reactions.
Attachment of the piperidin-1-yl group: This can be done through nucleophilic substitution or coupling reactions.
Formation of the 1,2,4-oxadiazole ring: This is usually achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to streamline the process.
化学反应分析
Types of Reactions
5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole: can undergo various chemical reactions, including:
Oxidation: The thieno[3,2-d]pyrimidine core can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
科学研究应用
5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiproliferative agent and kinase inhibitor.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and molecular targets.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit antiproliferative activity.
Thieno[3,2-d]pyrimidine derivatives: These compounds are known for their kinase inhibitory properties.
Uniqueness
5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole: is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. Its ability to inhibit multiple kinases makes it a promising candidate for further research and development in medicinal chemistry.
属性
分子式 |
C23H24FN5O4S2 |
|---|---|
分子量 |
517.6 g/mol |
IUPAC 名称 |
5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H24FN5O4S2/c1-13(2)21-27-23(33-28-21)29-8-6-14(7-9-29)32-22-20-19(25-12-26-22)17(11-34-20)16-5-4-15(10-18(16)24)35(3,30)31/h4-5,10-14H,6-9H2,1-3H3 |
InChI 键 |
SIJYWJHWIFWIOX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NOC(=N1)N2CCC(CC2)OC3=NC=NC4=C3SC=C4C5=C(C=C(C=C5)S(=O)(=O)C)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-(8-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate](/img/structure/B8435210.png)
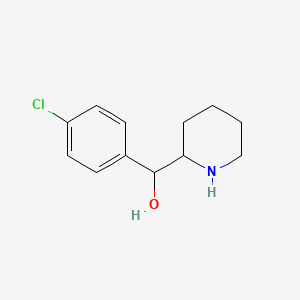
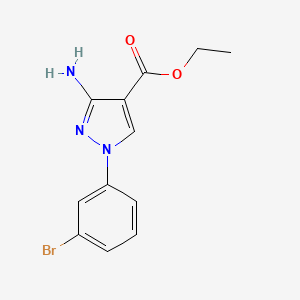
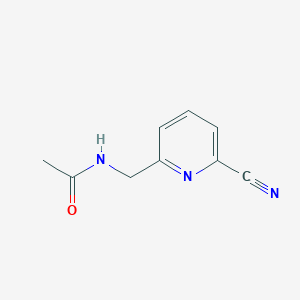

![5'-bromo-2H-[1,3'-bipyridine]-2-one](/img/structure/B8435251.png)
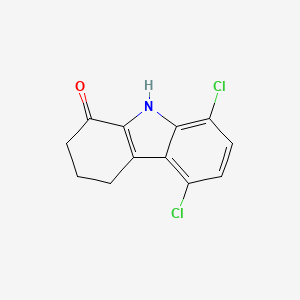
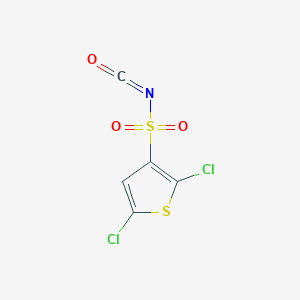
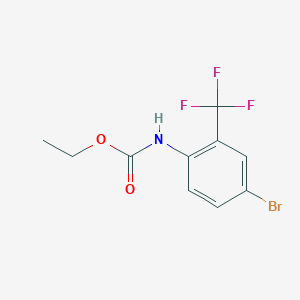
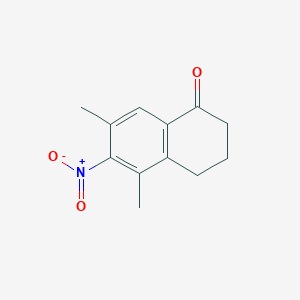
![1H-Pyrrolo[2,3-b]pyridine-3-ethanol, 5-(trifluoromethyl)-](/img/structure/B8435286.png)
